Technical Whitepaper: Synthesis, Properties, and Applications of CAS 79447-10-2
Technical Whitepaper: Synthesis, Properties, and Applications of CAS 79447-10-2
Executive Summary
CAS 79447-10-2, chemically identified as[1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone, is a highly versatile diaryl ketone building block. This compound is characterized by a biphenyl system that provides extended π-conjugation and lipophilicity, coupled with a 3-methoxyphenyl group that offers hydrogen bond acceptor capabilities. As a privileged scaffold, it is heavily utilized in medicinal chemistry for the development of kinase inhibitors and nuclear receptor modulators, as well as in materials science for the synthesis of advanced photoinitiators and organic light-emitting diode (OLED) materials.
Chemical Identity & Physicochemical Profile
To ensure rigorous tracking and standardization across research workflows, the core structural and physicochemical properties of CAS 79447-10-2 are summarized below.
Table 1: Chemical and Structural Properties of CAS 79447-10-2
| Property | Value |
|---|---|
| Chemical Name | [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone |
| CAS Number | 79447-10-2[1] |
| Molecular Formula | C20H16O2[2] |
| Molecular Weight | 288.34 g/mol [2] |
| SMILES String | O=C(C1=CC=C(C2=CC=CC=C2)C=C1)C3=CC=CC(OC)=C3[1] |
| Purity Standard | ≥98% (HPLC)[2] |
| Storage Conditions | 4°C, sealed in a dry environment[2] |
Synthetic Methodologies: Strategic Assembly
As a Senior Application Scientist, selecting the correct synthetic route is paramount to optimizing yield and scalability. Below are two distinct, self-validating methodologies for synthesizing CAS 79447-10-2, tailored for either industrial scale-up or late-stage functionalization.
Fig 1. Convergent synthetic routes for CAS 79447-10-2 via Friedel-Crafts and Suzuki coupling.
Route A: Friedel-Crafts Acylation (Scale-Up Oriented)
Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to construct aryl ketones efficiently[3].
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Step 1: In an oven-dried flask under N2, dissolve biphenyl (1.0 eq) and 3-methoxybenzoyl chloride (1.05 eq) in anhydrous CH2Cl2.
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Step 2: Cool the mixture to 0 °C using an ice bath.
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Step 3: Add anhydrous AlCl3 (1.2 eq) portion-wise over 30 minutes.
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Causality: Anhydrous conditions are critical because AlCl3 rapidly hydrolyzes in moisture, neutralizing the Lewis acid catalyst. Portion-wise addition mitigates the highly exothermic complexation, preventing localized overheating that could trigger the undesired Lewis-acid mediated cleavage of the 3-methoxy ether linkage into a phenol.
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Step 4: Warm to room temperature and stir for 4 hours.
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Self-Validation: Quench a 50 µL aliquot in ice-water, extract with EtOAc, and run rapid HPLC. The reaction is validated as complete when <1% biphenyl remains, ensuring no unreacted starting material complicates downstream purification.
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Step 5: Quench carefully by pouring the bulk mixture into ice-cold 1M HCl. Extract with CH2Cl2, wash with brine, dry over MgSO4, and concentrate to yield the crude product.
Route B: Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification)
The Suzuki-Miyaura coupling is widely utilized for the precision synthesis of key biphenyl intermediates, offering high functional group tolerance[4].
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Step 1: Charge a Schlenk flask with (4-bromophenyl)(3-methoxyphenyl)methanone (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).
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Step 2: Add a degassed mixture of Toluene/H2O (4:1 v/v).
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Causality: The biphasic solvent system is strictly required. Water is essential to dissolve the inorganic base and form the reactive boronate complex, which is necessary for the transmetalation step. Toluene efficiently solubilizes the lipophilic organic substrates.
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Step 3: Add Pd(PPh3)4 (0.05 eq) under a steady stream of N2, then heat to 80 °C for 6 hours.
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Self-Validation: Reaction progression is self-validated using LC-MS. The disappearance of the distinct 1:1 isotopic pattern of the brominated starting material and the emergence of the m/z 289[M+H]+ product peak confirms successful cross-coupling.
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Downstream Applications: Medicinal Chemistry & Target Engagement
Diaryl ketones containing a biphenyl moiety are classified as privileged structures in drug discovery. They frequently act as potent inhibitors by mimicking the binding of endogenous ligands within deep hydrophobic pockets of target enzymes.
A classic application of this scaffold is the inhibition of the p38α MAP Kinase pathway. The biphenyl group inserts deeply into the hydrophobic pocket of the kinase, while the central ketone acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the hinge region (e.g., Met109).
Fig 2. Inhibition of the p38 MAPK signaling cascade by biphenyl-ketone derived scaffolds.
Analytical Validation & Quality Control
To guarantee batch-to-batch reproducibility and scientific trustworthiness, synthesized CAS 79447-10-2 must be validated against strict analytical parameters.
Table 2: Quality Control Parameters and Expected Results
| Analytical Technique | Parameter / Expected Result |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 3.85 (s, 3H, -OCH3); δ 7.10–7.95 (m, 13H, Aromatic protons) |
| LC-MS (ESI+) | Target mass: m/z 289.1 [M+H]+ |
| HPLC (Reverse Phase) | Column: C18; Mobile Phase: MeCN/H2O (0.1% TFA); UV Detection: 254 nm |
| TLC (Silica Gel) | Rf ≈ 0.4 (Hexanes/EtOAc 8:2); UV active |
References
- Fluorochem. "Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- (CAS 79447-10-2)".
- ChemScene. "[1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone".
- Chemical Science (RSC Publishing).
- MDPI. "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues".
